Potassium gluconate

Catalog No.
S540032
CAS No.
299-27-4
M.F
C6H12KO7
M. Wt
235.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium gluconate

CAS Number

299-27-4

Product Name

Potassium gluconate

IUPAC Name

potassium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

Molecular Formula

C6H12KO7

Molecular Weight

235.25 g/mol

InChI

InChI=1S/C6H12O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/t2-,3-,4+,5-;/m1./s1

InChI Key

RCCFGAWCGJBIIB-JJKGCWMISA-N

SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[K+]

Solubility

FREELY SOL IN WATER; PRACTICALLY INSOL IN ETHER, BENZENE, ABSOLUTE ALCOHOL, CHLOROFORM

Synonyms

boron gluconate, D-gluconate, D-gluconic acid, dextronic acid, gluconate, gluconic acid, gluconic acid, (113)indium-labeled, gluconic acid, (14)C-labeled, gluconic acid, (159)dysprosium-labeled salt, gluconic acid, (99)technecium (5+) salt, gluconic acid, 1-(14)C-labeled, gluconic acid, 6-(14)C-labeled, gluconic acid, aluminum (3:1) salt, gluconic acid, ammonium salt, gluconic acid, calcium salt, gluconic acid, cesium(+3) salt, gluconic acid, cobalt (2:1) salt, gluconic acid, copper salt, gluconic acid, Fe(+2) salt, dihydrate, gluconic acid, lanthanum(+3) salt, gluconic acid, magnesium (2:1) salt, gluconic acid, manganese (2:1) salt, gluconic acid, monolithium salt, gluconic acid, monopotassium salt, gluconic acid, monosodium salt, gluconic acid, potassium salt, gluconic acid, sodium salt, gluconic acid, strontium (2:1) salt, gluconic acid, tin(+2) salt, gluconic acid, zinc salt, lithium gluconate, magnerot, magnesium gluconate, maltonic acid, manganese gluconate, pentahydroxycaproic acid, sodium gluconate, zinc gluconate

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O.[K]

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[K]

Description

The exact mass of the compound Potassium gluconate is 234.01 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely sol in water; practically insol in ether, benzene, absolute alcohol, chloroform. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Acids - Gluconates - Supplementary Records. It belongs to the ontological category of L-alpha-D-Hepp-(1->7)-L-alpha-D-Hepp-(1->3)-L-alpha-D-Hepp-(1->5)-alpha-Kdo in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> ACIDITY_REGULATOR; NUTRIENT_SUPPLEMENT; YEAST_FOOD; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Cardiovascular Health

[1] ()

Bone Health

Potassium plays a crucial role in bone health, and some studies suggest that potassium gluconate supplementation might help prevent bone loss. Research published in the "Journal of Bone and Mineral Research" found that higher dietary potassium intake was associated with a lower risk of bone fractures in postmenopausal women [2]. While this doesn't definitively prove potassium gluconate's effectiveness, it warrants further investigation into its potential benefits for bone health.

[2] ()

Muscle Function

[3] ([])

Potassium gluconate is the potassium salt of gluconic acid, a compound derived from glucose through fermentation. It appears as a white to slightly yellow crystalline powder with a mildly bitter taste and is highly soluble in water. This compound serves as a significant source of potassium, which is essential for various physiological functions, including maintaining normal heart and muscle function, nerve transmission, and fluid balance in the body . Potassium gluconate contains approximately 16.69% potassium by mass, meaning that 5.99 grams of potassium gluconate provides about 1 gram of elemental potassium .

Typical of salts derived from organic acids. It can undergo hydrolysis in aqueous solutions, where it dissociates into potassium ions and gluconate ions. The gluconate ion can further participate in redox reactions due to its ability to donate electrons, making it useful as a mild reducing agent in certain applications . Additionally, it can act as a buffer in food products, helping to maintain pH stability during processing and storage .

Biologically, potassium gluconate plays a crucial role in preventing and treating hypokalemia (low potassium levels) in the body. It is commonly used in dietary supplements and pharmaceutical formulations to replenish potassium levels, especially in individuals with conditions leading to potassium depletion such as prolonged vomiting or diarrhea . The compound's high bioavailability makes it an effective means of delivering potassium compared to other forms such as potassium chloride .

Potassium gluconate is synthesized through the neutralization of gluconic acid with a potassium source, typically potassium hydroxide or potassium carbonate. The process involves the fermentation of glucose to produce gluconic acid, followed by neutralization to yield potassium gluconate. This method ensures that the final product retains its solubility and bioavailability characteristics while being suitable for use in food and pharmaceutical applications .

Potassium gluconate has diverse applications across various industries:

  • Nutritional Supplements: Used as a dietary supplement to provide potassium.
  • Food Industry: Acts as a food additive (E577), serving as an acidity regulator and yeast nutrient.
  • Pharmaceuticals: Utilized in formulations for treating or preventing low potassium levels.
  • Technical

Research indicates that potassium gluconate interacts with various medications, particularly those affecting renal function or electrolyte balance. For example, combining potassium gluconate with potassium-sparing diuretics can lead to hyperkalemia (excessive potassium levels), necessitating careful monitoring . Additionally, it may affect the absorption of certain drugs due to its influence on gastrointestinal motility and pH levels .

Potassium gluconate shares similarities with other potassium salts but exhibits unique properties that distinguish it from them:

CompoundFormulaPotassium ContentSolubilityUnique Features
Potassium ChlorideKCl52.4%Highly solubleCommonly used for electrolyte replenishment
Potassium CitrateC6H5K3O738.7%SolubleUsed primarily for managing kidney stones
Potassium BicarbonateKHCO338.0%SolubleActs as an antacid; regulates pH
Potassium AcetateC2H3KO240.0%SolubleUsed as a buffering agent; less bitter taste

Potassium gluconate's unique advantage lies in its mild taste and high bioavailability, making it particularly suitable for dietary supplements without the adverse gastrointestinal effects often associated with other salts like potassium chloride .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Liquid
Odourless, free flowing white to yellowish white, crystalline powder or granules
Yellowish white solid; [Merck Index] Crystalline powder; [Alfa Aesar MSDS]

Color/Form

YELLOWISH-WHITE CRYSTALS

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

6

Exact Mass

235.02200920 g/mol

Monoisotopic Mass

235.02200920 g/mol

Heavy Atom Count

14

Taste

MILD, SLIGHTLY SALINE TASTE

Odor

ODORLESS

Appearance

Solid powder

Melting Point

180

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

12H3K5QKN9

Related CAS

35087-77-5

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 114 of 115 companies (only ~ 0.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Because of potassium’s wide-ranging roles in the body, low intakes can increase the risk of illness. Potassium supplements are indicated to prevent hypokalemia in patients who would be at particular risk if hypokalemia were to develop (e.g., digitalis treated patients with significant cardiac arrhythmias). Potassium deficiency occurs when the rate of loss through renal excretion and/or loss from the gastrointestinal tract is higher than the rate of potassium intake. In addition to serving as a preventative supplement, potassium gluconate also serves as a treatment for decreased potassium levels,,.

Therapeutic Uses

IRRESPECTIVE OF THE SALT USED, POTASSIUM IS COMPLETELY DISSOCIABLE & HENCE IS UNAFFECTED IN ITS IRRITANT ACTIONS & ABSORPTION BY THE ANION IN THE COMPD. /POTASSIUM SALTS/
A SOURCE OF POTASSIUM FOR MGMNT OF HYPOKALEMIC STATES, SUCH AS OCCUR CONSEQUENT TO ADRENOCORTICOID THERAPY OR USE OF THIAZIDE DIURETICS, OR FOR DELIBERATE PRODN OF HYPERKALEMIA, AS FOR TREATMENT OF DIGITALIS INTOXICATION.
...USED TO TREAT HYPOKALEMIA ASSOC WITH HYPERCHLOREMIA (EG RENAL TUBULAR ACIDOSIS, HYPOKALEMIA ASSOC WITH ACIDOSIS). IF...USED IN PT WITH HYPOKALEMIC HYPOCHLOREMIC ALKALOSIS, A SOURCE OF CHLORIDE ION (EG, AMMONIUM CHLORIDE, LYSINE MONOHYDROCHLORIDE) SHOULD BE PROVIDED. /POTASSIUM PREPN/

Pharmacology

Potassium is an essential nutrient. It is the most abundant cation in intracellular fluid, where it plays a key role in maintaining cell function, especially in excitable cells such as skeletal muscles, the heart, and nerves [L2650]. Increases in interstitial potassium play an important role in eliciting rapid vasodilation, allowing for blood flow to increase in exercising muscle [L2660].

ATC Code

A - Alimentary tract and metabolism
A12 - Mineral supplements
A12B - Potassium
A12BA - Potassium
A12BA05 - Potassium gluconate

Mechanism of Action

Potassium is the most abundant cation (approximately 150 to 160 mEq per liter) within human cells. Intracellular sodium content is relatively low. In the extracellular fluid, sodium predominates and the potassium content is low (3.5 to 5 mEq per liter). A membrane-bound enzyme, sodium-potassium–activated adenosinetriphosphatase (Na +K +ATPase), actively transports or pumps sodium out and potassium into cells to maintain the concentration gradients. The intracellular to extracellular potassium gradients are necessary for nerve impulse signaling in such specialized tissues as the heart, brain, and skeletal muscle, and for the maintenance of physiologic renal function and maintenance of acid-base balance. High intracellular potassium concentrations are necessary for numerous cellular metabolic processes. Intracellular K+ serves as a reservoir to limit the fall in extracellular potassium concentrations occurring under pathologic conditions with loss of potassium from the body.

Other CAS

35087-77-5
299-27-4

Absorption Distribution and Excretion

Potassium is rapidly and well absorbed. A 2016 dose-response trial found that humans absorb about 94% of potassium gluconate in supplements, and this absorption rate is similar to that of potassium from potatoes.
90% of potassium is eliminated via the kidneys. A small amount is eliminated in feces and sweat.
Distribution is largely intracellular, but it is the intravascular concentration that is primarily responsible for toxicity.
Potassium is freely filtered by the glomerulus in the kidney. The majority of filtered potassium is reabsorbed in the proximal tubule and loop of Henle. Less than 10% of the filtered load reaches the distal nephron. In the proximal tubule of the nephron, potassium absorption is mainly passive and proportional to Na+ and water. K+ reabsorption in the thick ascending limb of Henle occurs through both transcellular and paracellular pathways. The transcellular component is regulated by potassium transport on the apical membrane Na+-K+-2Cl− cotransporter. The secretion of potassium begins in the early distal convoluted tubule of the nephron and progressively increases along the distal nephron into the cortical collecting duct. Most urinary K+ can be accounted for by electrogenic K+ secretion mediated by principal cells in the initial collecting duct and the cortical collecting duct. An electroneutral K+ and Cl− cotransport mechanism is also present on the apical surface of the distal nephron. Under conditions of potassium deficiency, reabsorption of the cation occurs in the collecting duct. This process is regulated by the upregulation in the apically located H+-K+-ATPase on α-intercalated cells.

Wikipedia

Potassium_gluconate

Drug Warnings

SUGAR-COATED POTASSIUM GLUCONATE TABLETS DISSOLVE @ HIGHER LEVEL /IN GI TRACT/ THAN DO ENTERIC-COATED TABLETS OF POTASSIUM CHLORIDE BUT, BY THIS VERY FACT, ARE FREE TO CAUSE THE IRRITATION FOR WHICH CHLORIDE TABLET WAS COATED. /THUS/...GLUCONATE HAS NO ADVANTAGE OVER NONENTERIC-COATED POTASSIUM CHLORIDE TABLETS.
A FULL GLASS OF WATER TAKEN WITH /POTASSIUM GLUCONATE/...GREATLY REDUCES THE IRRITANT EFFECTS... HYPOCHLOREMIA IS FREQUENT ACCOMPANIMENT OF HYPOKALEMIA; IN SUCH INSTANCES /POTASSIUM/ CHLORIDE IS DEFINITELY PREFERRED /OVER POTASSIUM GLUCONATE/.
...SINCE GLUCONATE METABOLIZES TO BICARBONATE, IT CONTRIBUTES TO ALKALOSIS, WHICH MAY BE...PRESENT IN HYPOKALEMIA. THUS IT WOULD BE DIFFICULT TO FIND SITUATIONS IN WHICH GLUCONATE WOULD BE SUPERIOR /TO POTASSIUM CHLORIDE/.

Use Classification

EPA Safer Chemical Functional Use Classes -> Skin Conditioning Agents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Food Additives -> ACIDITY_REGULATOR; NUTRIENT_SUPPLEMENT; YEAST_FOOD; -> JECFA Functional Classes

Methods of Manufacturing

GLUCOSE MAY BE OXIDIZED TO GLUCONIC ACID BY VARIOUS PROCESSES, EG ELECTROLYTIC OXIDN OF ALKALINE SOLN, REACTION WITH HYPOBROMITES, OR BY FERMENTATION USING ASPERGILLUS NIGER OR VARIOUS OTHER MICROORGANISMS. NEUTRALIZATION WITH POTASSIUM HYDROXIDE PROVIDES THE OFFICIAL SALT.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Machinery Manufacturing
Computer and Electronic Product Manufacturing
Transportation Equipment Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
Fabricated Metal Product Manufacturing
D-Gluconic acid, potassium salt (1:1): ACTIVE
D-Gluconic acid, potassium salt (1:?): ACTIVE

Stability Shelf Life

STABLE IN AIR.

Dates

Modify: 2023-08-15
1: Macdonald-Clarke CJ, Martin BR, McCabe LD, McCabe GP, Lachcik PJ, Wastney M, Weaver CM. Bioavailability of potassium from potatoes and potassium gluconate: a randomized dose response trial. Am J Clin Nutr. 2016 Aug;104(2):346-53. doi: 10.3945/ajcn.115.127225. Epub 2016 Jul 13. PubMed PMID: 27413123.
2: Theisen SK, DiBartola SP, Radin MJ, Chew DJ, Buffington CA, Dow SW. Muscle potassium content and potassium gluconate supplementation in normokalemic cats with naturally occurring chronic renal failure. J Vet Intern Med. 1997 Jul-Aug;11(4):212-7. PubMed PMID: 9298475.
3: Woehler A, Lin KH, Neher E. Calcium-buffering effects of gluconate and nucleotides, as determined by a novel fluorimetric titration method. J Physiol. 2014 Nov 15;592(22):4863-75. doi: 10.1113/jphysiol.2014.281097. Epub 2014 Sep 5. PubMed PMID: 25194050; PubMed Central PMCID: PMC4259532.
4: Oley S, Schultz L, Shwartz S, Katz A, Allen A. Potassium citrate and potassium gluconate versus potassium chloride. Experimental evaluation of relative intestinal toxicity. JAMA. 1967 Jan 16;199(3):215-7. PubMed PMID: 6071161.
5: Tsujitani M, Okabe E, Ito H. Effect of potassium gluconate on potassium transport of rat erythrocytes. Jpn J Pharmacol. 1986 Jan;40(1):135-41. PubMed PMID: 2937946.
6: Petraitiene R, Petraitis V, Witt JR 3rd, Durkin MM, Bacher JD, Wheat LJ, Walsh TJ. Galactomannan antigenemia after infusion of gluconate-containing Plasma-Lyte. J Clin Microbiol. 2011 Dec;49(12):4330-2. doi: 10.1128/JCM.05031-11. Epub 2011 Oct 5. PubMed PMID: 21976760; PubMed Central PMCID: PMC3232943.
7: FRANCOIS G. [Potassium reload during diuretic treatments with a gluconate syrup]. Gaz Med Fr. 1962 Jun 25;69:2127-9. French. PubMed PMID: 13894552.
8: BERNHARD A. The use of potassium gluconate in hypopotassemia. Science. 1951 Jun 29;113(2948):751. PubMed PMID: 14854874.
9: BLAIR A, SEGAL S. The isolation of blood glucose as potassium gluconate. J Lab Clin Med. 1960 Jun;55:959-64. PubMed PMID: 13801234.
10: Matayoshi K. [Retentive effect of potassium gluconate (K-GL) on potassium Level--mechanism of the effect of K-GL on potassium transport of rat erythrocytes]. Kanagawa Shigaku. 1986 Dec;21(3):350-60. Japanese. PubMed PMID: 3504524.
11: Fennelly C, Wang Z, Criswell T, Soker S. Sustained Depolarization of the Resting Membrane Potential Regulates Muscle Progenitor Cell Growth and Maintains Stem Cell Properties In Vitro. Stem Cell Rev. 2016 Dec;12(6):634-644. PubMed PMID: 27696329.
12: LONG CL, GEIGER JW. LIQUID SCINTILLATION COUNTING OF THE POTASSIUM GLUCONATE DERIVATIVE OF BLOOD GLUCOSE. Anal Biochem. 1965 Feb;10:253-9. PubMed PMID: 14302451.
13: Yanagihara AA, Shohet RV. Cubozoan venom-induced cardiovascular collapse is caused by hyperkalemia and prevented by zinc gluconate in mice. PLoS One. 2012;7(12):e51368. doi: 10.1371/journal.pone.0051368. Epub 2012 Dec 12. PubMed PMID: 23251508; PubMed Central PMCID: PMC3520902.
14: HOWARD PJ, WILDE WS, MALVIN RL. Localization of renal calcium transport; effect of calcium loads and of gluconate anion on water, sodium and potassium. Am J Physiol. 1959 Aug;197:337-41. PubMed PMID: 14403462.
15: Warr OS, Nash JP. Jejunal ulceration. Report of a case apparently associated with potassium gluconate. JAMA. 1967 Jan 16;199(3):217-8. PubMed PMID: 6071175.
16: Otani M, Ihara N, Umezawa C, Sano K. Predominance of gluconate formation from glucose during germination of Bacillus megaterium QM B1551 spores. J Bacteriol. 1986 Jul;167(1):148-52. PubMed PMID: 3013833; PubMed Central PMCID: PMC212853.
17: Toribio RE, Kohn CW, Rourke KM, Levine AL, Rosol TJ. Effects of hypercalcemia on serum concentrations of magnesium, potassium, and phosphate and urinary excretion of electrolytes in horses. Am J Vet Res. 2007 May;68(5):543-54. PubMed PMID: 17472456.
18: Müller KR, Gentile A, Klee W, Constable PD. Importance of the effective strong ion difference of an intravenous solution in the treatment of diarrheic calves with naturally acquired acidemia and strong ion (metabolic) acidosis. J Vet Intern Med. 2012 May-Jun;26(3):674-83. doi: 10.1111/j.1939-1676.2012.00917.x. Epub 2012 Apr 4. PubMed PMID: 22486951.
19: McCullough PA, Beaver TM, Bennett-Guerrero E, Emmett M, Fonarow GC, Goyal A, Herzog CA, Kosiborod M, Palmer BF. Acute and chronic cardiovascular effects of hyperkalemia: new insights into prevention and clinical management. Rev Cardiovasc Med. 2014;15(1):11-23. Review. PubMed PMID: 24762462.
20: Raymond CB, Sood AR, Wazny LD. Treatment of hyperkalemia in patients with chronic kidney disease--a focus on medications. CANNT J. 2010 Jul-Sep;20(3):49-53; quiz 54-5. PubMed PMID: 21038829.

Explore Compound Types